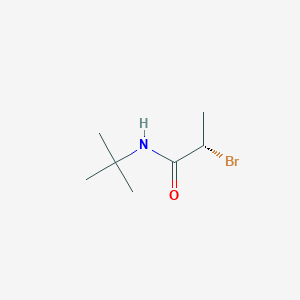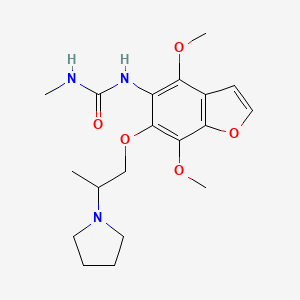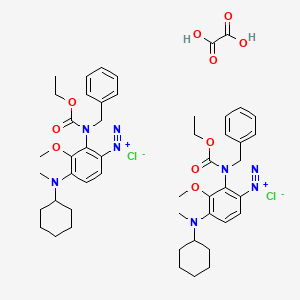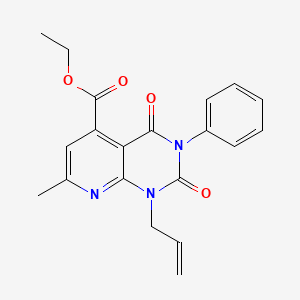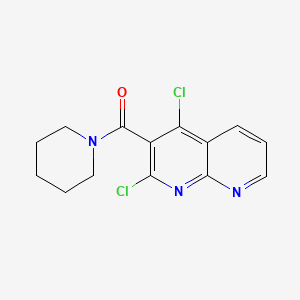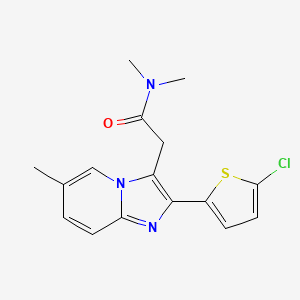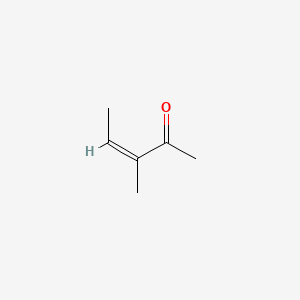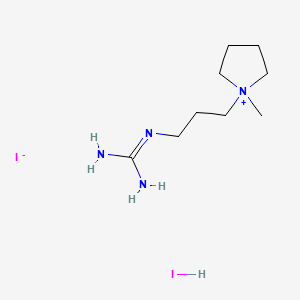
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties
Métodos De Preparación
The synthesis of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 3-guanidinopropyl iodide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with ethanol. The synthetic route can be summarized as follows:
Reactants: 1-methylpyrrolidine and 3-guanidinopropyl iodide.
Reaction Medium: Aqueous solution.
Isolation: Precipitation with ethanol.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications, including:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, mimicking the action of host defense peptides.
Biocidal Applications: It is used in formulations for biocidal agents due to its ability to disrupt microbial cell membranes.
Catalysis: The compound can act as a catalyst in various organic reactions, leveraging its unique chemical properties.
Molecular Glue: It is used in the development of smart materials and molecular glues.
Mecanismo De Acción
The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption and cell death. This mechanism is similar to that of antimicrobial peptides, which permeabilize bacterial membranes .
Comparación Con Compuestos Similares
1-(3-Guanidinopropyl)-1-methylpyrrolidinium iodide hydriodide can be compared with other guanidine derivatives such as:
3-Guanidino-6-R-imidazo[1,2-b]- and 6-Guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines: These compounds also exhibit high antibacterial activity and are used in similar applications.
3-Guanidinyl Propanol Hydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
93483-84-2 |
|---|---|
Fórmula molecular |
C9H22I2N4 |
Peso molecular |
440.11 g/mol |
Nombre IUPAC |
2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-2-3-7-13)8-4-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clave InChI |
KDWKNJFRNLQDRN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1)CCCN=C(N)N.I.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


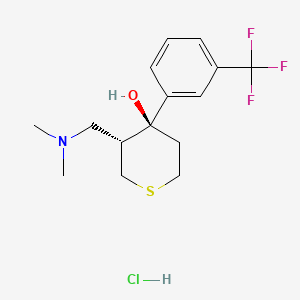
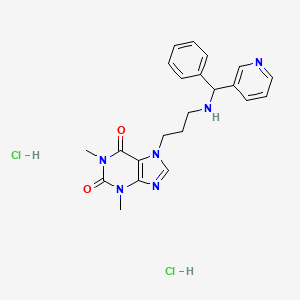
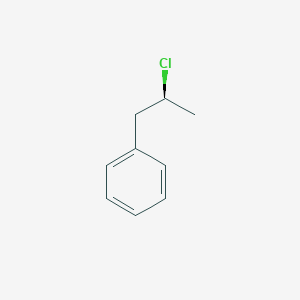

![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
